N-[4-({2-[3-(4-methoxyphenyl)propanamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
Description
The compound N-[4-({2-[3-(4-methoxyphenyl)propanamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide features a cyclopropanecarboxamide core linked to a phenyl ring substituted with a carbamoyl-ethyl-propanamido-methoxyphenyl side chain.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-30-20-11-2-16(3-12-20)4-13-21(27)24-14-15-25-22(28)17-7-9-19(10-8-17)26-23(29)18-5-6-18/h2-3,7-12,18H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTULKLJSSYKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Gaps
- Synthesis : While provides a high-yield route for diastereomeric cyclopropanecarboxamides, the target compound’s synthesis requires further exploration.
- Biological Targets: No direct data on the target compound’s activity is available.
- Docking Studies : Computational modeling using tools like AutoDock4 could predict binding affinities for the target compound, leveraging methodologies validated in HIV protease studies .
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